3-Chloroacrylate
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Overview
Description
3-chloroacrylate is a monocarboxylic acid anion that results from the removal of a proton from the carboxylic acid group of 3-chloroacrylic acid. It is a conjugate base of a 3-chloroacrylic acid.
Scientific Research Applications
Enzymatic Degradation and Bacterial Metabolism
Bacterial Degradation of Pesticides : Bacteria found in potato fields in the Netherlands can metabolize 3-chloroacrylic acid, a byproduct of the pesticide 1,3-dichloropropene degradation. This process involves specific dehalogenases like 3-chloroacrylate dehalogenase (CaaD), which plays a crucial role in the degradation pathway by converting trans-isomers of 3-chloroacrylate into malonate semialdehyde, highlighting an important environmental application (Horvat & Wolfenden, 2005).
Hydration Mechanism in Enzymes : The enzyme trans-3-chloroacrylic acid dehalogenase (CaaD) from Pseudomonas pavonaceae showcases a novel hydration mechanism, being part of the tautomerase superfamily. It catalyzes the addition of a hydroxyl group to 3-chloroacrylate, leading to the production of unstable halohydrins and carbon-halogen bond cleavage (de Jong et al., 2004).
Chemical Synthesis and Catalysis
- Chemo- and Stereoselective Synthesis : A Pd(0)-catalyzed reaction involving 1,1-dichloro-1-alkenes and various alcohols leads to the chemo- and stereoselective formation of Z-α-chloroacrylates. This method provides an advantageous alternative to traditional Wittig-type strategies, yielding high-purity α-chloroacrylates (Arthuis, Lecup, & Roulland, 2010).
Mechanistic Studies and Kinetic Analysis
Catalytic Mechanism Studies : The catalytic mechanism of cis-3-chloroacrylic acid dehalogenase was analyzed, offering insights into enzyme kinetics and substrate binding. Such studies contribute to understanding the enzymatic processes behind the bacterial degradation of chlorinated compounds (Robertson et al., 2009).
Enzyme-substrate Interactions : Research on the interactions between trans-3-chloroacrylic acid dehalogenase and various substrates revealed important information about hydration reactions and enzyme mechanisms, contributing to the broader understanding of soil bacteria's role in environmental detoxification (Wang et al., 2003).
Novel Chemical Reactions and Synthesis
Photogeneration of Hydrogen : A study involving a platinum(II) terpyridyl acetylide chromophore and a molecular cobalt catalyst showed that this system could effectively generate hydrogen from water, with 3-chloroacrylic acid derivatives potentially playing a role in such reactions (Du, Knowles, & Eisenberg, 2008).
Synthesis of Novel Pyrazolines and Pyrazoles : 2-Thio-3-chloroacrylamides were used in 1,3-dipolar cycloadditions with diazoalkanes, leading to the creation of novel pyrazolines and pyrazoles. This highlights 3-chloroacrylate's role in synthesizing diverse organic compounds (Kissane, Lawrence, & Maguire, 2010).
properties
Product Name |
3-Chloroacrylate |
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Molecular Formula |
C3H2ClO2- |
Molecular Weight |
105.5 g/mol |
IUPAC Name |
(E)-3-chloroprop-2-enoate |
InChI |
InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/p-1/b2-1+ |
InChI Key |
MHMUCYJKZUZMNJ-OWOJBTEDSA-M |
Isomeric SMILES |
C(=C/Cl)\C(=O)[O-] |
SMILES |
C(=CCl)C(=O)[O-] |
Canonical SMILES |
C(=CCl)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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